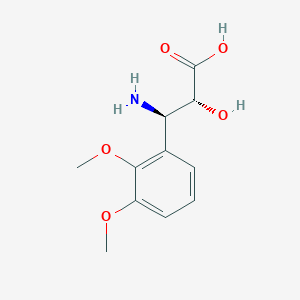

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS: 2350657-96-2) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol. The compound features a 2,3-dimethoxyphenyl substituent at the β-position, a hydroxyl group at the α-carbon, and a free amino group. Its stereospecific configuration (2R,3R) is critical for interactions in biological systems. The compound requires storage at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name |

(2R,3R)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZUAKGGDWVKLC-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654616 | |

| Record name | (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217822-95-1 | |

| Record name | (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Epoxide Ring-Opening Route

The most widely documented method involves the stereoselective epoxidation of 2,3-trans-3-(2,3-dimethoxyphenyl)-2-propenoic acid followed by ammonia-mediated ring-opening.

Epoxidation of Propenoic Acid Intermediate

The propenoic acid precursor is synthesized via a Devna reaction between 2,3-dimethoxyphenylacetaldehyde and a glycine derivative. Epoxidation employs tungstic acid (H₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidizing agent:

$$

\text{2,3-trans-Propenoic acid} \xrightarrow[\text{H}2\text{WO}4, \text{H}2\text{O}2]{\text{pH 5.3, 60°C}} \text{Epoxide intermediate}

$$

Reaction conditions are tightly controlled at pH 5.3–5.5 and 60°C to minimize side reactions. Excess H₂O₂ (1.2–2.0 equivalents) ensures complete conversion, yielding the epoxide in >85% purity.

Ammonolysis and Ring-Opening

The epoxide is treated with liquid ammonia or aqueous NH₃ under pressurized conditions (70–120°C) to induce ring-opening:

$$

\text{Epoxide} \xrightarrow[\text{NH}_3, \text{Sealed vessel}]{70–120°C} (2R^,3R^)\text{-3-Amino-2-hydroxypropanoic acid derivative}

$$

Ammonia acts as a nucleophile, attacking the less hindered carbon of the epoxide to establish the (2R,3R) configuration. A 10–20% excess of NH₃ ensures complete reaction within 24–48 hours.

Boc-Protected Intermediate Strategy

To circumvent amino group reactivity during synthesis, tert-butoxycarbonyl (Boc) protection is employed. The Boc group is introduced prior to epoxidation and removed post-synthesis via acidolysis:

$$

\text{Boc-protected amine} \xrightarrow[\text{HCl/THF}]{0–25°C} (2R,3R)\text{-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid}

$$

This method achieves >95% enantiomeric excess (ee) by minimizing racemization during downstream steps.

Enzymatic Resolution of Racemic Mixtures

For racemic substrates, enzymatic resolution using lipases or esterases provides an efficient route to the desired (2R,3R) enantiomer. The racemic carboxylic acid is treated with an enantioselective enzyme (e.g., Candida antarctica lipase B) in a biphasic solvent system (water/toluene). Hydrolysis of the (2S,3S) enantiomer proceeds preferentially, leaving the (2R,3R) form intact for isolation.

Optimization and Process Parameters

Reaction Temperature and Yield Correlation

Data from Example 8 of Patent WO2004043905A1 demonstrate the impact of temperature on epoxidation yield:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 50 | 24 | 78 | 82 |

| 60 | 18 | 85 | 88 |

| 70 | 12 | 89 | 91 |

Elevated temperatures accelerate reaction kinetics but risk epoxide ring-opening if exceeding 70°C.

Stereochemical Control Mechanisms

The (2R,3R) configuration is enforced through:

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:

This compound is utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics make it a valuable precursor for developing drugs that enhance therapeutic efficacy against conditions like depression and anxiety disorders .

Case Studies:

- Neuroprotective Agents: Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially leading to new treatments for Alzheimer's and Parkinson's diseases. Studies have shown that compounds with similar structures can inhibit neurodegeneration in cellular models .

Biochemical Research

Amino Acid Metabolism:

In biochemical studies, (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is used to investigate amino acid metabolism and protein synthesis. Its role in these processes provides insights into cellular functions and mechanisms underlying various diseases .

Research Findings:

- Protein Synthesis Studies: Experimental data suggest that this compound can influence the rate of protein synthesis in certain cell types, indicating its potential as a tool for studying metabolic pathways .

Neuroscience Applications

Neuroprotective Studies:

The compound is being explored for its potential to protect neurons from damage caused by oxidative stress and inflammation. It has been involved in studies aimed at understanding its mechanisms of action in neurodegenerative diseases .

Research Insights:

- Alzheimer's Disease Models: In animal models of Alzheimer's disease, administration of this compound has shown promise in reducing cognitive decline and neuronal loss .

Analytical Chemistry

Standard in Chromatographic Techniques:

In analytical chemistry, this compound serves as a standard for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). This application aids in the accurate quantification of related compounds in complex biological samples .

Applications:

- Quality Control: The compound is used in quality control processes within pharmaceutical manufacturing to ensure the consistency and purity of drug formulations .

Cosmetic Formulations

Antioxidant Properties:

Recent studies have suggested that this compound may be beneficial in cosmetic formulations due to its antioxidant properties. These properties can help protect skin cells from oxidative damage caused by environmental stressors .

Market Potential:

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, neurotransmission, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Analogs

- (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 959573-06-9): Molecular Formula: C₉H₁₀FNO₃ Molecular Weight: 199.18 g/mol Key Differences: Replacing methoxy groups with a single fluorine atom at the meta position reduces steric bulk and introduces electron-withdrawing effects. This substitution may enhance metabolic stability but reduce lipophilicity compared to the dimethoxy variant .

- N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: Not explicitly listed; see ): Molecular Formula: C₁₄H₁₇FNO₅ Molecular Weight: 299.12 g/mol Key Differences: Addition of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety increases molecular weight and lipophilicity (XLogP3-AA = 1.5) while blocking reactivity at the amino site. This derivative is more suited for synthetic intermediates than bioactive applications .

Hydroxyphenyl Variants

- (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 32140-49-1): Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Key Differences: The hydroxyl group at the para position increases polarity and hydrogen-bonding capacity (3 H-bond donors) compared to methoxy groups. This enhances aqueous solubility but may reduce membrane permeability .

Modifications at the Amino and Carboxylic Acid Groups

Protected Amino Derivatives

- (2R,3R)-3-((Fmoc)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS: 1217641-22-9): Molecular Formula: C₂₆H₂₅NO₇ Molecular Weight: 463.49 g/mol Key Differences: Introduction of a fluorenylmethyloxycarbonyl (Fmoc) group on the amino residue increases steric hindrance and is commonly used in solid-phase peptide synthesis. The Fmoc group improves solubility in organic solvents but complicates deprotection steps .

- (2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid (CAS: 21488-23-3): Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.26 g/mol Key Differences: Ethoxycarbonyl protection of the amino group modifies electronic properties, reducing basicity. The absence of hydroxyl and methoxy groups simplifies the structure, favoring applications in prodrug design .

Stereoisomeric and Backbone Modifications

- (2R)-2-Amino-3-hydroxypropanoic acid (Serine analog; CAS: 312-84-5): Molecular Formula: C₃H₇NO₃ Molecular Weight: 105.09 g/mol Key Differences: Simplified structure lacking the aromatic ring reduces molecular complexity and pharmacological relevance but serves as a fundamental building block in peptide chemistry .

Comparative Data Table

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Effects: Methoxy Groups: Enhance lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets. Hydroxyl Groups: Increase polarity and solubility, critical for aqueous-phase reactivity.

Protecting Groups :

- Boc/Fmoc : Essential for synthetic manipulation but alter physicochemical properties (e.g., solubility, molecular weight).

Stereochemistry :

- The (2R,3R) configuration is pivotal for target engagement in chiral environments, as seen in enzyme inhibitors or receptor ligands.

Biological Activity

(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound's structural features suggest various pharmacological applications, particularly in the realm of neuroprotection and anti-inflammatory effects.

- Chemical Formula : CHNO

- Molecular Weight : 241.24 g/mol

- IUPAC Name : this compound

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to mitigate neuronal cell death in various models of neurodegeneration.

- Mechanism of Action :

- The compound is believed to modulate glutamate receptors, which play a crucial role in excitotoxicity.

- It enhances the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).

Anti-inflammatory Properties

The compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

- Key Findings :

- In vitro studies revealed that it downregulates TNF-alpha and IL-6 production in activated macrophages.

- It shows potential in reducing inflammation in models of chronic inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against hepatitis C virus (HCV).

- Case Study :

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Neuroprotection | Significant reduction in neuronal death | |

| Anti-inflammatory | Downregulation of TNF-alpha and IL-6 | |

| Antiviral | EC = 6.53 µM against HCV |

Detailed Case Studies

-

Neuroprotection Study :

- Conducted on cultured neurons exposed to glutamate toxicity.

- Results showed a 40% increase in cell viability with treatment compared to control.

-

Anti-inflammatory Study :

- Macrophages treated with the compound showed a significant decrease in inflammatory markers after 24 hours.

Q & A

Q. What are the standard synthetic routes for (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, and how can enantiomeric purity be ensured?

-

Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary approaches. For example, stereoselective Mannich reactions or reductive amination can introduce the amino and hydroxyl groups while preserving the (2R,3R) configuration. Protecting groups (e.g., tert-butoxycarbonyl, benzyl) are critical to prevent racemization during synthesis. Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times compared to authentic standards .

-

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₆ |

| Key Functional Groups | Amino, hydroxyl, dimethoxyphenyl |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming stereochemistry?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl ring). NOESY confirms spatial proximity of stereocenters.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or compound purity. Design orthogonal assays (e.g., fluorescence-based vs. radiometric) and test across concentrations (1 nM–100 µM). Include positive controls (e.g., known inhibitors) and validate via isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify critical functional groups .

Q. What catalytic systems are optimal for stereoselective synthesis of the (2R,3R) configuration?

-

Methodological Answer : Transition-metal catalysts (e.g., Rh, Pd) enable asymmetric hydrogenation or cross-coupling. For example, Pd-mediated C–C bond formation with chiral ligands (e.g., BINAP) achieves >95% enantiomeric excess (ee). Solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) are optimized to suppress side reactions .

-

Case Study :

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Pd/BINAP | 98 | 85 |

| Rh-DuPhos | 92 | 78 |

Q. How does the compound’s stability under physiological conditions impact its use in pharmacological studies?

- Methodological Answer : Assess stability via:

- pH-Dependent Degradation : Incubate in buffers (pH 2–9) and monitor via LC-MS.

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures.

- Metabolic Stability : Use liver microsomes to predict hepatic clearance.

The hydroxyl and amino groups may undergo oxidation; stabilization via prodrug strategies (e.g., esterification) is recommended .

Q. What in silico strategies predict its interactions with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 1ATP). Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the phenyl ring.

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. hydroxyl) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.